N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide
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Overview
Description
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-hydroxypropoxy group, a cyanophenyl group, and an ethylhexanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Hydroxypropoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with epichlorohydrin in the presence of a base to form the chloro-hydroxypropoxy intermediate.
Introduction of the Cyanophenyl Group: The intermediate is then reacted with a cyanophenyl derivative under suitable conditions to introduce the cyanophenyl group.
Formation of the Ethylhexanamide Group: Finally, the compound is reacted with an ethylhexanamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide involves its interaction with specific molecular targets. The chloro-hydroxypropoxy group can form hydrogen bonds with target proteins, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide can be compared with similar compounds such as:
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.
N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A precursor for the synthesis of β-blockers.
N-(4-(3-Chloro-2-hydroxypropoxy)-3-methylphenyl)acetamide: A compound with similar reactivity but different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90392-87-3 |
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Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[4-(3-chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-13(4-2)5-8-18(23)21-15-6-7-17(14(9-15)11-20)24-12-16(22)10-19/h6-7,9,13,16,22H,3-5,8,10,12H2,1-2H3,(H,21,23) |
InChI Key |
IDQXQGXXGZLOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC(=O)NC1=CC(=C(C=C1)OCC(CCl)O)C#N |
Origin of Product |
United States |
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